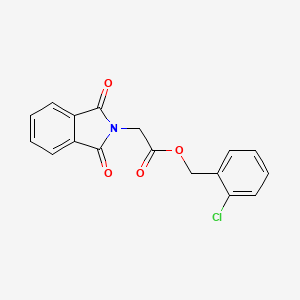![molecular formula C22H16ClN3O2 B5684142 N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)
N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as "NCPA" and is a member of the pyridazine family of compounds.
Wirkmechanismus
The mechanism of action of NCPA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, NCPA is thought to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, NCPA has also been shown to have other biochemical and physiological effects. For example, NCPA has been shown to exhibit anti-inflammatory activity and to reduce the production of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NCPA in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to using NCPA in lab experiments, including its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for research involving NCPA. One potential area of focus is the development of new synthetic methods for producing NCPA that are more efficient and scalable. Another area of interest is the investigation of the mechanism of action of NCPA in more detail, with the goal of identifying new targets for cancer therapy. Finally, there is also interest in exploring the potential use of NCPA in combination with other anti-cancer drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of NCPA involves the reaction of 4-chloroaniline with 2-naphthylacetic acid to form an amide intermediate. This intermediate is then reacted with a pyridazinone derivative to produce the final product. The synthesis of NCPA is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
NCPA has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that NCPA exhibits potent anti-cancer activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-18-7-9-19(10-8-18)24-21(27)14-26-22(28)12-11-20(25-26)17-6-5-15-3-1-2-4-16(15)13-17/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPTXWLYHKPHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5684065.png)
![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5684069.png)
![2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)
![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)


![5-acetyl-1'-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5684123.png)
![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5684154.png)

![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)